molecular formula C14H18N2O3S B2421929 N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide CAS No. 2411253-78-4

N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide

Cat. No.: B2421929
CAS No.: 2411253-78-4
M. Wt: 294.37
InChI Key: XVRCHPROJJMHLL-UHFFFAOYSA-N
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Description

N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: This step involves sulfonylation reactions, often using sulfonyl chlorides.

    Attachment of the Prop-2-enamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.

    Sulfonyl compounds: Compounds with sulfonyl groups.

    Amide compounds: Compounds with amide bonds.

Uniqueness

N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide is unique due to its combination of a pyrrolidine ring, sulfonyl group, and prop-2-enamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-14(17)15-11-12-7-3-4-8-13(12)20(18,19)16-9-5-6-10-16/h2-4,7-8H,1,5-6,9-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRCHPROJJMHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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